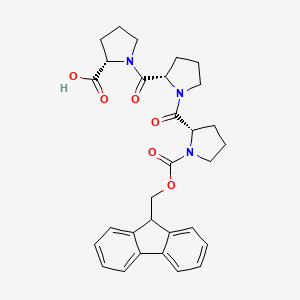

Fmoc-Pro-Pro-Pro-OH

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Fmoc-Pro-Pro-Pro-OH: is a synthetic tripeptide composed of three proline residues, each protected by a fluorenylmethyloxycarbonyl (Fmoc) group at the N-terminus. This compound is commonly used in solid-phase peptide synthesis as a building block for the introduction of proline residues into peptides. The Fmoc group serves as a temporary protecting group for the amino group, preventing unwanted side reactions during peptide elongation.

Applications De Recherche Scientifique

Chemistry: Fmoc-Pro-Pro-Pro-OH is widely used in the synthesis of proline-rich peptides, which are important in studying protein-protein interactions and enzyme-substrate specificity .

Biology: In biological research, proline-rich peptides synthesized using this compound are used to investigate the role of proline residues in protein folding and stability .

Medicine: Proline-rich peptides have potential therapeutic applications, including the development of peptide-based drugs for various diseases .

Industry: In the pharmaceutical industry, this compound is used in the production of peptide-based drugs and diagnostic agents .

Mécanisme D'action

Target of Action

Fmoc-Pro-Pro-Pro-OH is a derivative of proline . The primary target of this compound is the amine group in the peptide chain during peptide synthesis . The Fmoc group acts as a temporary protecting group for the amine, preventing it from reacting with other parts of the peptide chain .

Mode of Action

The Fmoc group in this compound is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This reaction temporarily protects the amine group, preventing it from reacting with other parts of the peptide chain during synthesis . The Fmoc group is then removed by a deprotection reaction, restoring the reactivity of the amine and allowing the peptide chain to be extended .

Biochemical Pathways

The primary biochemical pathway involved in the action of this compound is peptide synthesis . The Fmoc group plays a crucial role in the solid-phase peptide synthesis (SPPS) process . It allows for the temporary protection of the amine group during the synthesis, preventing unwanted reactions and enabling the efficient assembly of the peptide chain .

Result of Action

The result of the action of this compound is the successful synthesis of peptides with the correct sequence of amino acids . By temporarily protecting the amine group, it prevents unwanted reactions and allows for the efficient assembly of the peptide chain . Once the Fmoc group is removed, the amine group is free to react, allowing for the extension of the peptide chain .

Action Environment

The action of this compound is influenced by various environmental factors. These include the pH of the solution, the temperature, and the presence of other reagents. For example, the Fmoc group is base-labile, meaning it can be removed rapidly by a base . Piperidine is usually preferred for this purpose as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate . The reaction conditions must be carefully controlled to ensure the efficient synthesis of the peptide.

Safety and Hazards

When handling “Fmoc-Pro-Pro-Pro-OH”, it’s important to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Pro-Pro-Pro-OH typically involves the stepwise coupling of proline residues, each protected by an Fmoc group. The process begins with the activation of the carboxyl group of the first proline residue using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 1-hydroxybenzotriazole (HOBt). The activated proline is then coupled with the amino group of the next Fmoc-protected proline residue. This process is repeated until the desired tripeptide is obtained .

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using automated peptide synthesizers. These machines facilitate the stepwise coupling of amino acids, ensuring high efficiency and purity. The use of solid-phase peptide synthesis (SPPS) allows for the rapid assembly of peptides on a solid support, followed by cleavage and purification to obtain the final product .

Analyse Des Réactions Chimiques

Types of Reactions:

Coupling Reactions: The tripeptide can undergo further coupling reactions with other amino acids or peptides to form longer peptide chains.

Common Reagents and Conditions:

Deprotection: 20% piperidine in N,N-dimethylformamide (DMF) is commonly used for Fmoc deprotection.

Coupling: DCC or DIC in the presence of HOBt or NHS is used for the activation of carboxyl groups.

Major Products:

Comparaison Avec Des Composés Similaires

Fmoc-Pro-OH: A single proline residue protected by an Fmoc group.

Fmoc-Pro-Pro-OH: A dipeptide composed of two proline residues, each protected by an Fmoc group.

Fmoc-Gly-Pro-OH: A dipeptide composed of glycine and proline residues, each protected by an Fmoc group.

Uniqueness: Fmoc-Pro-Pro-Pro-OH is unique due to its tripeptide structure, which provides greater flexibility and potential for forming complex peptide structures compared to its mono- and dipeptide counterparts . The presence of three proline residues enhances the conformational stability and rigidity of the resulting peptides, making it a valuable tool in peptide synthesis .

Propriétés

IUPAC Name |

(2S)-1-[(2S)-1-[(2S)-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H33N3O6/c34-27(32-16-7-14-26(32)29(36)37)24-12-5-15-31(24)28(35)25-13-6-17-33(25)30(38)39-18-23-21-10-3-1-8-19(21)20-9-2-4-11-22(20)23/h1-4,8-11,23-26H,5-7,12-18H2,(H,36,37)/t24-,25-,26-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYDDNDUWEXGYKC-GSDHBNRESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C2CCCN2C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)N6CCCC6C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)[C@@H]2CCCN2C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)N6CCC[C@H]6C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H33N3O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

531.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Isoxazolo[5,4-e]indolizine](/img/structure/B566548.png)

![D-Glucose-[6-3H(N)]](/img/structure/B566549.png)

![Spiro[imidazolidine-4,1'-indene]-2,5-dione](/img/structure/B566550.png)

![18-[(2-Ethylhexyl)oxy]-18-oxooctadecan-7-yl octadeca-9,12-dienoate](/img/structure/B566552.png)

![1h-Isoxazolo[3,4-d]pyrazolo[3,4-b]pyridine](/img/structure/B566555.png)

![Octahydropyrrolo[3,2-a]pyrrolizin-8(2H)-one](/img/structure/B566563.png)